2-(tert-Butylamino)ethanol physical and chemical properties
2-(tert-Butylamino)ethanol physical and chemical properties
An In-depth Technical Guide to 2-(tert-Butylamino)ethanol
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 2-(tert-Butylamino)ethanol, a versatile alkanolamine used in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Properties of 2-(tert-Butylamino)ethanol
2-(tert-Butylamino)ethanol, with the CAS number 4620-70-6, is a bifunctional organic compound containing both a secondary amine and a primary alcohol functional group.[1] Its structure consists of an ethanol (B145695) backbone substituted with a bulky tert-butyl group on the nitrogen atom.[1] This steric hindrance influences its reactivity and makes it a valuable intermediate in organic synthesis.[1]
Physical and Chemical Data
The quantitative physical and chemical properties of 2-(tert-Butylamino)ethanol are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H15NO | [1][2][3][4][5] |
| Molecular Weight | 117.19 g/mol | [1][2][3][4][6] |
| Appearance | White or off-white solid | [1] |
| Melting Point | 40-43 °C | [1][6][7] |
| Boiling Point | 176-177 °C at 1013 hPa | [6] |
| 90-92 °C at 25 mm Hg | [7] | |
| Density | 0.867 g/mL at 25 °C | [7] |
| 0.86 g/cm³ at 20 °C | [6] | |
| Flash Point | 69 °C | [6] |
| CAS Number | 4620-70-6 | [1][2][3][4][5][7] |
| InChI Key | IUXYVKZUDNLISR-UHFFFAOYSA-N | [2][4][5][6] |
| SMILES | CC(C)(C)NCCO | [2][8] |
Chemical Reactivity and Applications
The reactivity of 2-(tert-Butylamino)ethanol is dictated by its amino and hydroxyl groups. The secondary amine can act as a base or a nucleophile, while the hydroxyl group can undergo esterification, etherification, and oxidation. The bulky tert-butyl group provides steric hindrance, which can be exploited for selective chemical transformations.[1]
Key applications include:
-
Synthesis of β-lactams: It is used in the catalytic carbonylation of aliphatic amines to produce beta-lactams.[7]
-
CO2 Absorption: As a hindered alkanolamine, it has been studied for its potential in CO2 capture processes.[7]
-
Precursor for Heterocyclic Compounds: It serves as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,3-alkyloxathiazolidine-2-oxides when reacted with thionyl chloride.[9]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of 2-(tert-Butylamino)ethanol. These protocols are derived from established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of 2-(tert-Butylamino)ethanol
A common method for the synthesis of amino alcohols is the reductive amination of a carbonyl compound or the reaction of an amine with an epoxide. An alternative approach involves the reaction of an amine with a glycol, as outlined in the following generalized protocol.
Reaction: The synthesis can be achieved by reacting diethylene glycol with tert-butylamine (B42293) in the presence of a copper oxide or aluminum oxide catalyst and hydrogen gas.[10]
Materials:
-
Diethylene glycol
-
tert-Butylamine
-
Copper oxide/Aluminum oxide catalyst
-
Hydrogen gas
-
Solvent (if necessary, e.g., a high-boiling point ether)
-
Standard glassware for high-pressure reactions (e.g., a stainless-steel autoclave)
Procedure:
-
Catalyst Activation: The catalyst is activated according to the manufacturer's instructions, typically involving reduction under a hydrogen stream at an elevated temperature.[10]
-
Reactor Charging: The autoclave is charged with diethylene glycol, tert-butylamine (in a molar ratio of 1:1 to 1:4), and the activated catalyst.[10]
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated to a temperature between 160-220 °C with stirring. The pressure is maintained between 1 and 200 bar.[10]
-
Monitoring: The reaction is monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of diethylene glycol.[10]
-
Work-up: Once the desired conversion is reached (typically 20-80%), the reactor is cooled to room temperature, and the pressure is carefully released.[10] The crude reaction mixture is filtered to remove the catalyst.
-
Purification: The filtrate is then subjected to fractional distillation under reduced pressure to separate the product, 2-(tert-Butylamino)ethanol, from unreacted starting materials and any by-products. Unreacted starting materials can be recycled.[10]
Analysis by Gas Chromatography (GC)
The purity of 2-(tert-Butylamino)ethanol can be effectively determined using gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a DB-5 or equivalent). A specialized amine column like an Rtx-5-amine is recommended for better peak shape.[10]
Procedure:
-
Sample Preparation: A dilute solution of the 2-(tert-Butylamino)ethanol sample is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane. A known concentration is used for quantitative analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[10] (This is a representative program and should be optimized).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak corresponding to 2-(tert-Butylamino)ethanol. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is generated using standards of known concentration.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analytical procedures.
Caption: Synthetic workflow for 2-(tert-Butylamino)ethanol.
Caption: Analytical workflow for purity determination by GC.
Safety and Handling
2-(tert-Butylamino)ethanol is classified as harmful if swallowed and can cause severe skin burns and eye damage.[8] It is also harmful in contact with skin.[8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[11][12]
-
Handling: Use only in a well-ventilated area.[11][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Do not eat, drink, or smoke when using this product.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store below +30°C.[7]
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(tert-Butylamino)ethanol (CAS 4620-70-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. 2-(tert-Butylamino)ethanol [webbook.nist.gov]
- 5. 2-(tert-Butylamino)ethanol [webbook.nist.gov]
- 6. 2-tert-Butylamino-ethanol for synthesis 4620-70-6 [sigmaaldrich.com]
- 7. 2-(tert-Butylamino)ethanol | 4620-70-6 [chemicalbook.com]
- 8. 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg) - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
